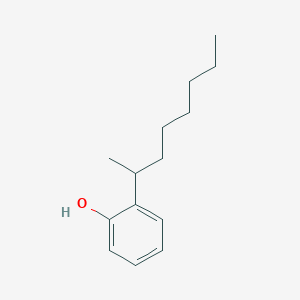

o-(1-Methylheptyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-octan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-3-4-5-6-9-12(2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLEHMSMBFUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917353 | |

| Record name | 2-(Octan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18626-98-7, 26401-75-2, 93891-78-2 | |

| Record name | 2-(1-Methylheptyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18626-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Methylheptyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018626987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-sec-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-methylheptyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sec-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-sec-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylheptyl)phenol

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-(1-Methylheptyl)phenol.

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(1-Methylheptyl)phenol. This document is meticulously crafted to serve as an essential resource for professionals in the fields of chemical research, drug development, and agrochemical synthesis. Our focus extends beyond a mere compilation of data; we aim to provide a deep, mechanistic understanding of the compound's synthesis, characterization, and reactivity. By grounding our protocols and claims in authoritative sources and providing clear, visual representations of complex processes, we endeavor to uphold the highest standards of scientific integrity and empower our readers with actionable, field-proven insights.

Compound Identification and Physicochemical Properties

Nomenclature and Identification

The compound commonly referred to as o-(1-Methylheptyl)phenol is systematically named according to IUPAC nomenclature and registered under a unique CAS number for unambiguous identification in chemical literature and databases.

-

IUPAC Name : 2-octan-2-ylphenol[1]

-

Synonyms : o-(1-Methylheptyl)phenol, 2-sec-octylphenol[1]

-

CAS Number : 18626-98-7[1]

-

Molecular Formula : C₁₄H₂₂O[1]

-

Molecular Weight : 206.33 g/mol [1]

Physicochemical Properties

The physical and chemical properties of 2-(1-Methylheptyl)phenol are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Source |

| Boiling Point | 296.5 °C at 760 mmHg | [2] |

| Density | 0.935 g/cm³ | [2] |

| Refractive Index | 1.505 | [2] |

| Flash Point | 149.8 °C | [2] |

| Vapor Pressure | 0.00081 mmHg at 25 °C | [2] |

Synthesis of 2-(1-Methylheptyl)phenol

The primary route for the synthesis of 2-(1-Methylheptyl)phenol is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the introduction of a 1-methylheptyl (or octan-2-yl) group onto the phenol ring. The ortho-selectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. A common approach involves the reaction of phenol with an alkene (e.g., 1-octene or 2-octene) or a secondary alcohol (e.g., 2-octanol) in the presence of an acid catalyst.

Underlying Principles of Ortho-Alkylation

The hydroxyl group of phenol is an activating, ortho-, para-directing group in electrophilic aromatic substitution. The formation of the ortho-substituted product is often favored due to the potential for coordination of the electrophile with the phenolic oxygen, which directs the substitution to the adjacent positions. The choice of a suitable Lewis acid or Brønsted acid catalyst is critical in generating the carbocation electrophile from the alkene or alcohol precursor and in influencing the regioselectivity of the reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(1-Methylheptyl)phenol via Friedel-Crafts alkylation of phenol with 1-octene, using aluminum chloride as a catalyst.

Materials:

-

Phenol (99%)

-

1-Octene (98%)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions. Stir the mixture until the catalyst is fully dispersed.

-

Alkene Addition: Add 1-octene (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure 2-(1-Methylheptyl)phenol.

Spectroscopic Characterization

The structural elucidation of 2-(1-Methylheptyl)phenol is confirmed through various spectroscopic techniques. The following are the expected spectral data based on the known characteristics of alkylphenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the 1-methylheptyl group. The aromatic protons will appear as multiplets in the range of δ 6.7-7.2 ppm. The hydroxyl proton will be a broad singlet, typically between δ 4.5-5.5 ppm. The methine proton of the alkyl chain will be a sextet around δ 3.0-3.3 ppm. The methyl group attached to the chiral center will appear as a doublet around δ 1.2-1.3 ppm. The terminal methyl group of the heptyl chain will be a triplet around δ 0.8-0.9 ppm, and the methylene protons will be observed as multiplets in the δ 1.2-1.6 ppm region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the alkyl carbons. The carbon bearing the hydroxyl group (C1) is expected to resonate around δ 152-155 ppm. The other aromatic carbons will appear in the δ 115-130 ppm range. The carbon of the methine group in the alkyl chain will be in the δ 35-40 ppm region. The carbons of the methyl groups and the methylene groups of the alkyl chain will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(1-Methylheptyl)phenol will exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching of the phenol will appear as a strong band in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak [M]⁺ at m/z = 206. The fragmentation pattern will likely involve cleavage of the alkyl chain, leading to characteristic fragment ions. A significant peak corresponding to the loss of a hexyl radical (C₆H₁₃) to form a benzylic cation at m/z = 121 is anticipated.

Chemical Reactivity and Applications

Reactivity of the Phenolic Moiety

The chemical behavior of 2-(1-Methylheptyl)phenol is dictated by the presence of the hydroxyl group and the activated aromatic ring.

-

Acidity: The hydroxyl proton is weakly acidic and will react with strong bases to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in Williamson ether synthesis or esterification reactions.

-

Electrophilic Aromatic Substitution: The aromatic ring is highly activated towards further electrophilic substitution. Reactions such as nitration, halogenation, and sulfonation will readily occur, with substitution primarily directed to the positions ortho and para to the hydroxyl group.

Established Applications

The most prominent application of 2-(1-Methylheptyl)phenol is as a key intermediate in the synthesis of agrochemicals. Specifically, it is a precursor to 2,4-Dinitro-6-(1-methylheptyl)phenol, a component of the fungicide and acaricide known as Dinocap.[2] The alkylphenol moiety is crucial for the biological activity of the final product.

Safety and Handling

A comprehensive understanding of the hazards associated with 2-(1-Methylheptyl)phenol is essential for its safe handling in a laboratory or industrial setting. The following information is based on data for the closely related compound, 2-n-octylphenol.

Hazard Identification

-

GHS Classification: Based on data for 2-n-octylphenol, this class of compounds can be classified as causing skin irritation, serious eye damage, and being very toxic to aquatic life with long-lasting effects.[3]

Precautionary Measures and Personal Protective Equipment (PPE)

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-(1-Methylheptyl)phenol is a valuable chemical intermediate with established importance in the agrochemical industry. Its synthesis via Friedel-Crafts alkylation is a well-understood process, and its reactivity is characteristic of ortho-alkylated phenols. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing safe handling practices and providing a framework for its synthesis and characterization. Further research into its potential applications in other fields, such as drug development, may reveal new opportunities for this versatile molecule.

References

-

LookChem. (n.d.). Cas 18626-98-7, o-(1-methylheptyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitro-6-(1'-methylheptyl)phenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Phenol, (1-methylheptyl)-. Substance Details - SRS. Retrieved from [Link]

-

PubChem. (n.d.). o-(1-Methylheptyl)phenol. Retrieved from [Link]

-

PubChemLite. (n.d.). O-(1-methylheptyl)phenol (C14H22O). Retrieved from [Link]

-

Swedish Environmental Protection Agency. (n.d.). Octylphenols. Retrieved from [Link]

-

Clariant. (2019, August 5). OCTYLPHENOL PT. SAFETY DATA SHEET. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(1,1-Dimethylheptyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Octan-3-yl)phenol. Retrieved from [Link]

-

Data.gov. (n.d.). Compound 528956: Phenol, 2-(1-methylheptyl)-6-nitro. Retrieved from [Link]

-

Redox. (2025, February 4). Safety Data Sheet Phenol (88-90%) Hydrate. Retrieved from [Link]

-

PubChem. (n.d.). Octan-2-ylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(2-Octan-3-ylphenyl)propan-2-yl]phenol. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenol, 2-octyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Thiophen-2-yl)phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Octadecan-9-ylphenyl)phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]

-

SlideShare. (n.d.). Phenol Synthesis Part II. Retrieved from [Link]

- Google Patents. (n.d.). Para-(2-methoxyl) ethylphenol synthesis method.

-

PubChem. (n.d.). n-Octylphenol. Retrieved from [Link]

Sources

The Lynchpin of Crop Protection: An In-depth Technical Guide to the Industrial Applications of o-(1-Methylheptyl)phenol

Abstract

This technical guide provides a comprehensive overview of the primary industrial applications of o-(1-Methylheptyl)phenol, a key chemical intermediate in the agrochemical sector. Delving into its synthesis, reaction mechanisms, and downstream applications, this document serves as a critical resource for researchers, chemists, and professionals in drug development and crop protection. We will explore the nuanced chemistry that makes this alkylated phenol an essential building block for potent fungicides and acaricides, supported by detailed experimental protocols, safety data, and process visualizations.

Introduction: Understanding the Significance of o-(1-Methylheptyl)phenol

o-(1-Methylheptyl)phenol, also known as 2-octan-2-ylphenol, is an alkylated phenol that has carved a crucial niche in the synthesis of specialized agrochemicals.[1] Its molecular structure, featuring a phenol group substituted at the ortho position with a 1-methylheptyl group, is fundamental to its reactivity and utility.[2] While phenols, in general, have a broad range of applications including as disinfectants and precursors for resins, the specific structure of o-(1-Methylheptyl)phenol makes it an ideal precursor for a targeted class of crop protection agents.[3][4][5] This guide will elucidate the journey of this compound from its synthesis to its pivotal role in producing the widely used fungicide and acaricide, Dinocap.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of o-(1-Methylheptyl)phenol is paramount for its safe handling and effective use in industrial processes.

Physicochemical Properties

The lipophilic nature of the 1-methylheptyl group combined with the reactive hydroxyl group of the phenol ring dictates the compound's solubility and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | PubChem[1] |

| Molecular Weight | 206.32 g/mol | PubChem[1] |

| Boiling Point | 296.5°C at 760 mmHg | LookChem[2] |

| Density | 0.935 g/cm³ | LookChem[2] |

| Flash Point | 149.8°C | LookChem[2] |

| Vapor Pressure | 0.00081 mmHg at 25°C | LookChem[2] |

| Refractive Index | 1.505 | LookChem[2] |

Toxicological Data and Safety

o-(1-Methylheptyl)phenol is classified as a hazardous substance, and appropriate safety precautions must be observed during its handling and use.

| Hazard Class | GHS Classification | Key Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P363, P405 |

| Hazardous to the Aquatic Environment, Long-term Hazard | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |

Source: PubChem[1]

Due to its corrosive nature, personal protective equipment (PPE), including impermeable gloves, safety goggles, and protective clothing, is mandatory when working with this compound.[6]

Core Industrial Application: Intermediate for Dinocap Synthesis

The primary and most significant industrial application of o-(1-Methylheptyl)phenol is its role as a key starting material in the production of Dinocap.[7] Dinocap is a broad-spectrum, non-systemic fungicide and acaricide used to control powdery mildew on a variety of crops.[7][8]

The synthesis of Dinocap from o-(1-Methylheptyl)phenol is a multi-step process that leverages the reactivity of the phenol ring and its hydroxyl group. The overall workflow can be visualized as follows:

Caption: Workflow for the synthesis of Dinocap from Phenol and 1-Octene.

Step 1: Synthesis of o-(1-Methylheptyl)phenol via Ortho-Alkylation

The industrial production of o-(1-Methylheptyl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol with 1-octene.[9] Achieving high selectivity for the ortho-isomer is critical for the efficiency of the overall process.

Reaction: Phenol + 1-Octene → o-(1-Methylheptyl)phenol

Causality of Experimental Choices: The choice of catalyst is paramount in directing the alkylation to the ortho position. While various solid acid catalysts like zeolites (BEA, MOR, FAU) and solid phosphoric acid can catalyze the reaction, they often produce a mixture of ortho- and para-isomers, as well as O-alkylated products (phenyl octyl ether).[10] For enhanced ortho-selectivity, phenoxide catalysts, such as aluminum phenoxide, are often employed in industrial settings. The aluminum phenoxide intermediate facilitates the ortho-alkylation of phenol by the olefin.[11]

Experimental Protocol: Ortho-Alkylation of Phenol with 1-Octene

-

Catalyst Preparation (Aluminum Phenoxide): In a dry, inert atmosphere (e.g., nitrogen), react phenol with an aluminum source (e.g., aluminum turnings) at elevated temperatures to form aluminum phenoxide.

-

Reaction Setup: Charge a suitable reactor with the prepared aluminum phenoxide catalyst and additional phenol.

-

Reactant Addition: Gradually add 1-octene to the reactor while maintaining a controlled temperature, typically around 200°C.[9]

-

Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) to determine the conversion of phenol and the selectivity towards the desired ortho-isomer.

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench the catalyst with water or a dilute acid. The organic layer is then separated, washed, and the product, o-(1-Methylheptyl)phenol, is isolated and purified by fractional distillation under reduced pressure.

Step 2: Nitration to 2,4-Dinitro-6-(1-methylheptyl)phenol

The next crucial step is the nitration of the synthesized o-(1-Methylheptyl)phenol to introduce two nitro groups onto the aromatic ring at the 2 and 4 positions.[7]

Reaction: o-(1-Methylheptyl)phenol + 2HNO₃ (in H₂SO₄) → 2,4-Dinitro-6-(1-methylheptyl)phenol + 2H₂O

Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated phenol ring.[12][13] The hydroxyl group of the phenol is a strong activating group, directing the electrophilic substitution to the ortho and para positions.[14]

Experimental Protocol: Nitration of o-(1-Methylheptyl)phenol

-

Preparation of Nitrating Mixture: Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature (e.g., below 10°C) in an ice bath.

-

Reaction Setup: Dissolve o-(1-Methylheptyl)phenol in a suitable solvent (e.g., a chlorinated hydrocarbon) in a reactor equipped with efficient cooling and stirring.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the solution of o-(1-Methylheptyl)phenol, ensuring the reaction temperature is strictly controlled to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto ice water to precipitate the product. The solid 2,4-Dinitro-6-(1-methylheptyl)phenol is then collected by filtration, washed with water to remove residual acids, and dried.

Step 3: Esterification to Dinocap

The final step in the synthesis is the esterification of the dinitrophenol intermediate with crotonic acid or its derivative to form Dinocap.[7]

Reaction: 2,4-Dinitro-6-(1-methylheptyl)phenol + Crotonyl Chloride → Dinocap + HCl

Causality of Experimental Choices: Crotonyl chloride or crotonic anhydride are typically used as the esterifying agents due to their high reactivity. The reaction is often carried out in the presence of a base catalyst (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[7]

Experimental Protocol: Synthesis of Dinocap

-

Reaction Setup: In a suitable reactor, dissolve 2,4-Dinitro-6-(1-methylheptyl)phenol and the base catalyst in an inert organic solvent.

-

Addition of Esterifying Agent: Slowly add crotonyl chloride to the solution, maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the esterification reaction by HPLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is washed with water and a dilute base solution to remove any unreacted starting materials and byproducts. The organic solvent is then removed under reduced pressure to yield crude Dinocap, which can be further purified if necessary.

Other Potential Industrial Applications

While the primary application of o-(1-Methylheptyl)phenol is as a precursor to Dinocap, other alkylated phenols find use in various industries. These applications suggest potential, albeit less common, uses for o-(1-Methylheptyl)phenol:

-

Surfactants and Emulsifiers: Long-chain alkylphenols are used in the production of nonionic surfactants through ethoxylation.[4] It is plausible that o-(1-Methylheptyl)phenol could be similarly functionalized.

-

Lubricant Additives: Alkylphenols are utilized in the manufacturing of additives for lubricating oils.[5]

-

Polymer Additives: They can act as heat stabilizers in plastics.[4]

Further research and development would be required to fully explore the viability of o-(1-Methylheptyl)phenol in these alternative applications.

Conclusion

o-(1-Methylheptyl)phenol stands out as a critical, highly specialized chemical intermediate. Its industrial significance is intrinsically linked to the production of the fungicide and acaricide, Dinocap, a vital tool in modern agriculture for protecting a wide array of crops. The multi-step synthesis, beginning with the selective ortho-alkylation of phenol, followed by nitration and esterification, is a testament to the precise chemical engineering required to produce this effective crop protection agent. A comprehensive understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is essential for any professional working within the agrochemical and fine chemical industries.

References

-

Cas 18626-98-7, o-(1-methylheptyl)phenol | lookchem. (URL: [Link])

-

Dinocap - Food and Agriculture Organization of the United Nations. (URL: [Link])

-

Dinocap (Ref: ENT 24727) - AERU - University of Hertfordshire. (URL: [Link])

-

Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (URL: [Link])

-

Supporting Information: Phenol alkylation with 1-octene on solid acid catalysts - Amazon S3. (URL: [Link])

-

Phenol Alkylation with 1-Octene on Solid Acid Catalysts - ACS Publications. (URL: [Link])

-

Phenol Alkylation with 1-Octene on Solid Acid Catalysts | Request PDF - ResearchGate. (URL: [Link])

-

Phenol, when it first reacts with concentrated sulphuric acid and the - askIITians. (URL: [Link])

-

Phenol, when it first reacts with concentrated sulphuric class 11 chemistry CBSE - Vedantu. (URL: [Link])

-

o-(1-Methylheptyl)phenol | C14H22O | CID 86767 - PubChem - NIH. (URL: [Link])

-

SAFETY DATA SHEET. (URL: [Link])

-

Phenol - Wikipedia. (URL: [Link])

-

Alkylphenols – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applications. (URL: [Link])

-

Phenol Toxicity - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. (URL: [Link])

-

Phenol - EPA. (URL: [Link])

-

Evidence on the Developmental and Reproductive Toxicity of Phenol - OEHHA. (URL: [Link])

-

nol ethoxylates - Miljøstyrelsen. (URL: [Link])

-

Compound 528956: Phenol, 2-(1-methylheptyl)-6-nitro - Dataset - Catalog - Data.gov. (URL: [Link])

-

2,4-Dinitro-6-(1'-methylheptyl)phenol - PubChem. (URL: [Link])

-

Phenol reacted w conc. sulphuric acid / conc. nitric acid : r/chemhelp - Reddit. (URL: [Link])

-

Reaction of phenol with sulphuric acid and nitric acid [closed] - Chemistry Stack Exchange. (URL: [Link])

-

Dinocap | C18H28N2O6 | CID 156614068 - PubChem - NIH. (URL: [Link])

- Process for preparing a methyl phenol - Google P

-

Does nitration of phenol occur in the presence of sulfuric acid? - Quora. (URL: [Link])

-

A Sustainable Process for Phenol Production - Innoget. (URL: [Link])

-

Synthesis of 2-(1-methyl-allyl)-4-phenoxy-phenol - PrepChem.com. (URL: [Link])

-

SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1962. (URL: [Link])

Sources

- 1. o-(1-Methylheptyl)phenol | C14H22O | CID 86767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - DINOCAP [extoxnet.orst.edu]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. echemi.com [echemi.com]

- 7. Dinocap (Ref: ENT 24727) [sitem.herts.ac.uk]

- 8. fao.org [fao.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. reddit.com [reddit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Phenol when it first reacts with concentrated sulphuric class 11 chemistry CBSE [vedantu.com]

o-(1-Methylheptyl)phenol as an intermediate in agrochemical synthesis

An In-Depth Technical Guide: o-(1-Methylheptyl)phenol as a Pivotal Intermediate in Agrochemical Synthesis

Executive Summary

o-(1-Methylheptyl)phenol is a crucial organic compound that serves as a key building block in the synthesis of specific dinitrophenol-based agrochemicals.[1] Its molecular structure, featuring a phenol group ortho-substituted with a 1-methylheptyl chain, provides the necessary backbone for the production of potent fungicides and acaricides. This guide elucidates the synthesis of o-(1-Methylheptyl)phenol via the alkylation of phenol and its subsequent conversion into the widely used agricultural active ingredient, Dinocap. We will explore the catalytic strategies, reaction mechanisms, detailed experimental protocols, and safety considerations essential for researchers and chemical development professionals in the agrochemical industry. The primary application of this intermediate is in the synthesis of Dinocap and 2,4-Dinitro-6-(1-methylheptyl)phenol, which are effective against various fungal diseases and mites that impact crop yield and quality.[1][2]

o-(1-Methylheptyl)phenol: Core Properties and Significance

Chemical Identity

o-(1-Methylheptyl)phenol, also known as 2-octan-2-ylphenol, is an alkylated phenol. The ortho-position of the hydroxyl group is substituted with a secondary octyl group. This specific substitution pattern is critical for the biological activity of its downstream derivatives.

Physicochemical Properties

The physical and chemical properties of o-(1-Methylheptyl)phenol dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source |

| Boiling Point | 296.5 °C at 760 mmHg | [1] |

| Density | 0.935 g/cm³ | [1] |

| Flash Point | 149.8 °C | [1] |

| Refractive Index | 1.505 | [1] |

| Vapor Pressure | 0.00081 mmHg at 25°C | [1] |

Role in Agrochemicals

The primary significance of o-(1-Methylheptyl)phenol lies in its role as a direct precursor to the fungicide and acaricide Dinocap.[1] Dinocap is a contact pesticide with both protective and curative action, functioning as a respiration inhibitor by uncoupling oxidative phosphorylation.[2] The technical formulation of Dinocap is, in fact, a complex mixture of isomers, but the derivatives of o-(1-Methylheptyl)phenol are among its most active components.[4][5][6]

Synthesis of o-(1-Methylheptyl)phenol via Phenol Alkylation

The industrial synthesis of o-(1-Methylheptyl)phenol is achieved through the Friedel-Crafts alkylation of phenol with 1-octene. The choice of catalyst is paramount as it governs the regioselectivity of the reaction, favoring the desired ortho-alkylation over para- and meta-alkylation, and minimizing the formation of the O-alkylated by-product, phenyl octyl ether.[7][8]

Reaction Overview

The fundamental reaction involves the electrophilic attack of an octyl carbocation (or a related electrophilic species) on the electron-rich phenol ring.

Caption: General scheme for the alkylation of phenol with 1-octene.

Catalytic Systems and Mechanistic Causality

The regioselectivity of phenol alkylation is a classic challenge. Uncatalyzed or strongly acidic conditions often favor the thermodynamically more stable para-isomer. However, for Dinocap synthesis, the ortho-isomer is required.

-

Solid Acid Catalysts (Zeolites, ASA): Catalysts like zeolites (e.g., H-Mordenite, ZSM-5) and amorphous silica-alumina (ASA) are active for phenol alkylation.[7][8] Their effectiveness is tied to both acid strength and pore structure. While active, many solid acids initially show low selectivity to the ortho-product, producing significant amounts of phenyl ethers and para-alkylated phenols.[7] With increased reaction time, isomerization can lead to a higher proportion of the ortho-product.[8] The shape selectivity imposed by the pore structure of zeolites can influence the product distribution.[7]

-

Aluminum Phenoxide Catalysis: A more directed approach involves using catalysts like aluminum phenoxide (Al(OPh)₃). This method provides high selectivity for ortho-alkylation.[9][10] The mechanism involves the formation of an aluminum phenoxide complex where the aluminum is bonded to the phenolic oxygen. This complex then coordinates with the incoming alkene (1-octene), sterically directing the alkyl group to the adjacent ortho positions. This coordination effectively blocks O-alkylation and disfavors the more distant para-position.[10]

Caption: The two-step synthesis pathway from the intermediate to Dinocap.

Step 1: Nitration

This is a classic electrophilic aromatic substitution where the highly activated phenol ring is nitrated at the positions ortho and para to the powerful hydroxyl directing group.

Protocol 2: Synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol This reaction is highly exothermic and requires strict temperature control.

Materials:

-

o-(1-Methylheptyl)phenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice bath, thermometer, dropping funnel.

Procedure:

-

Preparation: Cool a flask containing o-(1-Methylheptyl)phenol in an ice bath.

-

Nitrating Mixture: Separately prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred o-(1-Methylheptyl)phenol, ensuring the internal temperature does not rise above 10-15 °C.

-

Completion: After addition, allow the reaction to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The nitrated phenol, being insoluble in water, will precipitate. [11]6. Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization if necessary.

Step 2: Esterification

The final step is the esterification of the dinitrophenol with crotonic acid or a more reactive derivative like crotonoyl chloride. [2] Protocol 3: Synthesis of Dinocap

Materials:

-

2,4-Dinitro-6-(1-methylheptyl)phenol

-

Crotonoyl chloride (or crotonic anhydride)

-

An organic solvent (e.g., toluene)

-

A base catalyst/acid scavenger (e.g., pyridine or triethylamine)

Procedure:

-

Dissolution: Dissolve the 2,4-Dinitro-6-(1-methylheptyl)phenol and the base catalyst in the organic solvent.

-

Acylation: Add crotonoyl chloride dropwise to the solution under controlled temperature. An exothermic reaction will occur, forming the ester and the hydrochloride salt of the base.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Work-up: Filter the mixture to remove the precipitated salt. Wash the filtrate with dilute acid, then water, to remove any remaining base.

-

Final Product: Dry the organic solution, remove the solvent under reduced pressure to yield the final product, Dinocap, as a dark, oily liquid. [4]

Safety and Handling

Professionals handling these compounds must adhere to strict safety protocols.

-

o-(1-Methylheptyl)phenol: Classified as harmful if swallowed and causes severe skin burns and eye damage. [3]It is also very toxic to aquatic life with long-lasting effects. [3]* Dinitrophenols: These intermediates are toxic and can be hazardous. [12]Aromatic nitro compounds can be explosive, especially in the presence of a base. [11][12]* Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [13]All manipulations, especially nitrations, should be performed in a well-ventilated chemical fume hood.

Conclusion

o-(1-Methylheptyl)phenol is a non-trivial but essential intermediate whose synthesis requires careful control of catalytic conditions to achieve the desired ortho-regioselectivity. The subsequent nitration and esterification steps, while based on standard organic transformations, demand rigorous safety measures. Understanding the causality behind catalyst choice and reaction parameters is key to efficiently and safely producing Dinocap and related agrochemicals, which play a vital role in modern crop protection.

References

-

Cas 18626-98-7, o-(1-methylheptyl)phenol | lookchem. [Link]

-

Phenol Alkylation with 1-Octene on Solid Acid Catalysts - ACS Publications. [Link]

-

Dinocap (Ref: ENT 24727) - AERU - University of Hertfordshire. [Link]

-

Phenol Alkylation with 1-Octene on Solid Acid Catalysts - ACS Publications. [Link]

- US2831898A - Phenol alkylation process - Google P

-

Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Supporting Information: Phenol alkylation with 1-octene on solid acid catalysts - Amazon S3. [Link]

-

o-(1-Methylheptyl)phenol | C14H22O | CID 86767 - PubChem - NIH. [Link]

-

2,4-Dinitro-6-(1'-methylheptyl)phenol - PubChem. [Link]

-

Dinocap | C18H28N2O6 | CID 156614068 - PubChem - NIH. [Link]

-

O-(1-methylheptyl)phenol (C14H22O) - PubChemLite. [Link]

-

dinocap-6 data sheet. [Link]

-

-

Dinocap (FAO/PL:1969/M/17/1) - Inchem.org. [Link]

-

Sources

- 1. Cas 18626-98-7,o-(1-methylheptyl)phenol | lookchem [lookchem.com]

- 2. Dinocap (Ref: ENT 24727) [sitem.herts.ac.uk]

- 3. o-(1-Methylheptyl)phenol | C14H22O | CID 86767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dinocap | C18H28N2O6 | CID 156614068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. 156. Dinocap (FAO/PL:1969/M/17/1) [inchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. 2,4-Dinitro-6-(1'-methylheptyl)phenol | C14H20N2O5 | CID 3032447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Biological Activity of o-(1-Methylheptyl)phenol and its Derivatives

Foreword: Unveiling the Bioactive Potential of a Unique Alkylphenol

To my fellow researchers, scientists, and drug development professionals, this guide delves into the fascinating and underexplored biological activities of o-(1-Methylheptyl)phenol and its derivatives. While its primary industrial application has been as a synthetic intermediate, particularly in the agrochemical sector for fungicides and acaricides, a deeper look into its chemical structure—an ortho-substituted alkylphenol—suggests a rich pharmacological potential.[1] This document serves as a comprehensive resource, moving beyond a simple recitation of facts to provide a reasoned, experience-driven exploration of this compound's potential bioactivities. We will dissect its structure-activity relationships, propose testable hypotheses, and provide detailed experimental frameworks to empower your research and development endeavors. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of inquiry for this promising class of molecules.

The Molecular Architecture of o-(1-Methylheptyl)phenol: A Gateway to Diverse Biological Interactions

o-(1-Methylheptyl)phenol, with the chemical formula C14H22O, is an organic compound characterized by a phenol group substituted at the ortho position with a 1-methylheptyl chain. This specific arrangement of a hydrophilic phenolic head and a lipophilic alkyl tail is the cornerstone of its potential biological activity, allowing for interactions with a variety of cellular and molecular targets.

| Property | Value | Source |

| Molecular Formula | C14H22O | PubChem CID 86767 |

| IUPAC Name | 2-(octan-2-yl)phenol | PubChem CID 86767 |

| Molar Mass | 206.32 g/mol | PubChem CID 86767 |

| Synonyms | o-sec-Octylphenol | PubChem CID 86767 |

The ortho-substitution is a critical feature. Unlike their para-substituted counterparts, which are well-documented for their estrogenic properties, ortho-alkylphenols often exhibit distinct biological profiles.[2][3][4] The steric hindrance provided by the ortho-alkyl chain can influence receptor binding and enzyme inhibition in unique ways, a concept we will explore in the subsequent sections.

Potential Biological Activities: Formulating Testable Hypotheses

Based on the structural characteristics of o-(1-Methylheptyl)phenol and the known activities of related phenolic compounds, we can formulate several key hypotheses regarding its biological activity.

Endocrine Disruption: A Case for Attenuated Estrogenicity

Alkylphenols are notorious for their endocrine-disrupting potential, primarily through their interaction with the estrogen receptor (ER).[5][6] However, extensive structure-activity relationship (SAR) studies have demonstrated that the estrogenic potency of alkylphenols is highly dependent on the substitution pattern.[3][4] Specifically, para-substitution is a key determinant for significant estrogenic activity. The presence of the alkyl group at the ortho-position in o-(1-Methylheptyl)phenol likely diminishes its binding affinity for the estrogen receptor compared to its para-isomer.

Hypothesis 1: o-(1-Methylheptyl)phenol exhibits significantly lower estrogenic activity compared to its para-substituted isomer, p-(1-Methylheptyl)phenol, due to steric hindrance at the ortho-position interfering with optimal estrogen receptor binding.

Neuromodulatory Effects: Targeting the GABAA Receptor

Phenolic compounds are known to modulate the activity of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Some alkylphenols act as positive allosteric modulators, enhancing the effect of GABA.[7][8][9][10] The lipophilic alkyl chain of o-(1-Methylheptyl)phenol could facilitate its interaction with the transmembrane domains of the GABAA receptor, a common binding site for modulators.

Hypothesis 2: o-(1-Methylheptyl)phenol and its derivatives act as positive allosteric modulators of the GABAA receptor, potentiating GABA-induced chloride currents and exhibiting potential anxiolytic or sedative properties.

Cannabimimetic Activity: Exploring the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial regulator of numerous physiological processes, and its receptors, CB1 and CB2, are attractive drug targets. Interestingly, the structural features of some alkylphenols bear a resemblance to certain cannabinoids, suggesting a potential for cannabimimetic activity.[11][12] The long alkyl chain and the phenolic hydroxyl group are key pharmacophoric elements for cannabinoid receptor interaction.

Hypothesis 3: o-(1-Methylheptyl)phenol and its derivatives exhibit cannabimimetic activity by binding to and modulating cannabinoid receptors (CB1 and/or CB2), potentially leading to analgesic, anti-inflammatory, or other cannabinoid-like effects.

Experimental Workflows for Biological Characterization

To rigorously test these hypotheses, a series of well-defined experimental workflows are essential. The following protocols are designed to be self-validating and provide a clear path for characterizing the biological activity of o-(1-Methylheptyl)phenol and its derivatives.

Synthesis of o-(1-Methylheptyl)phenol and its Derivatives

The synthesis of o-(1-Methylheptyl)phenol can be achieved through the alkylation of phenol with 1-octene in the presence of a suitable catalyst.[13] Zeolite catalysts have shown promise in directing the alkylation to the desired position.[13]

Caption: Workflow for the synthesis of o-(1-Methylheptyl)phenol and its derivatives.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol and a molar excess of 1-octene.

-

Catalyst Addition: Add the zeolite catalyst to the reaction mixture.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically between 100-200°C) and stir for several hours.[14]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture, filter to remove the catalyst, and wash with a suitable solvent.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to isolate o-(1-Methylheptyl)phenol.

-

Derivative Synthesis: Further derivatization of the phenolic hydroxyl group (e.g., etherification, esterification) can be performed using standard organic synthesis techniques to explore structure-activity relationships.

Biological Activity Assays

A competitive binding assay using rat uterine cytosol is a reliable method to determine the relative binding affinity of test compounds for the estrogen receptor.[15]

Caption: Experimental workflow for the estrogen receptor competitive binding assay.

Detailed Protocol:

-

Preparation of Rat Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of immature female rats as described in established protocols.[15]

-

Competitive Binding: In assay tubes, combine a fixed concentration of [3H]-Estradiol with increasing concentrations of the test compound (o-(1-Methylheptyl)phenol or its derivatives).

-

Incubation: Add the rat uterine cytosol to each tube and incubate at 4°C overnight to allow for competitive binding.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-Estradiol from the free radioligand using a hydroxylapatite slurry.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-Estradiol against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol).

A high-throughput screening system using a fluorescent membrane potential dye in cells stably expressing GABAA receptors can be employed to identify and characterize modulators.[16][17][18]

Caption: Workflow for a high-throughput GABAA receptor modulation assay.

Detailed Protocol:

-

Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably expressing the desired GABAA receptor subtype combination (e.g., α1β2γ2).[19]

-

Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.

-

Compound Addition: Add varying concentrations of o-(1-Methylheptyl)phenol or its derivatives to the cells.

-

GABA Stimulation: Add a sub-maximal concentration of GABA to stimulate the GABAA receptors.

-

Fluorescence Measurement: Measure the change in fluorescence using a plate reader. An increase in fluorescence indicates hyperpolarization of the cell membrane due to chloride influx, and potentiation by the test compound will result in a larger signal.

-

Data Analysis: Plot the fluorescence change against the concentration of the test compound to determine the EC50 for GABA potentiation.

A competitive radioligand binding assay using cell membranes expressing cannabinoid receptors (CB1 or CB2) is a standard method to determine the binding affinity of test compounds.[20][21]

Caption: Experimental workflow for the cannabinoid receptor competitive binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing either the human CB1 or CB2 receptor.

-

Competitive Binding: In assay tubes, combine a fixed concentration of a high-affinity cannabinoid radioligand (e.g., [3H]-CP55,940) with increasing concentrations of the test compound.

-

Incubation: Add the cell membranes and incubate at 37°C.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) of the test compound from the IC50 value obtained from the competition curve.

It is crucial to assess the general cytotoxicity of the compounds to ensure that the observed biological activities are not due to cell death. The MTT or resazurin reduction assays are common methods for this purpose.[22]

Caption: Workflow for a standard cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of o-(1-Methylheptyl)phenol or its derivatives.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTT or resazurin reagent to the wells and incubate for a few hours.

-

Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cytotoxicity.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the biological activities of o-(1-Methylheptyl)phenol and its derivatives. The proposed hypotheses, grounded in the established pharmacology of related compounds, offer exciting avenues for research. By following the detailed experimental workflows, researchers can generate robust and reliable data to elucidate the true therapeutic potential of this intriguing class of molecules. Future studies should focus on in vivo models to validate the findings from these in vitro assays and to explore the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. The journey to unlocking the full potential of o-(1-Methylheptyl)phenol and its derivatives has just begun, and it is a path paved with the promise of novel therapeutic discoveries.

References

-

GABAA receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

- Long-chain alkylphenols. (1984).

-

LaVigne, J., et al. (2021). Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity. Scientific Reports. [Link]

-

Yamauchi, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Korsman, J., et al. (2007). Estrogenicity of alkylphenols and alkylated non-phenolics in a rainbow trout (Oncorhynchus mykiss) primary hepatocyte culture. Aquatic Toxicology. [Link]

-

Brosnan, R. J., & Pham, T. L. (2016). GABAA Receptor Modulation by Phenyl Ring Compounds Is Associated with a Water Solubility Cut-Off Value. Cellular Physiology and Biochemistry. [Link]

-

Kosar, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

-

Huffman, J. W., et al. (1998). Synthesis and pharmacology of the isomeric methylheptyl-delta8-tetrahydrocannabinols. Bioorganic & Medicinal Chemistry. [Link]

-

Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry. [Link]

- Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates. (1990).

-

Yamauchi, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

-

Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated with Estrogenic Activity. The Journal of Biological Chemistry. [Link]

-

Jurd, L., et al. (2003). A Novel Bifunctional Alkylphenol Anesthetic Allows Characterization of γ-Aminobutyric Acid, Type A (GABAA), Receptor Subunit Binding Selectivity in Synaptosomes. The Journal of Biological Chemistry. [Link]

-

Sarnataro, D., et al. (2017). Assay of CB1 Receptor Binding. In Methods in Molecular Biology. [Link]

-

Van den Bosch, S., et al. (2015). Alkylphenols to phenol and olefins by zeolite catalysis: A pathway to valorize raw and fossilized lignocellulose. Green Chemistry. [Link]

-

Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Brunel University Research Archive. [Link]

-

Klein, E., et al. (2005). On the energetics of phenol antioxidants activity. Petroleum & Coal. [Link]

-

Picardo, M., et al. (1991). Comparative cytotoxicity of phenols in vitro. Cell Biology and Toxicology. [Link]

-

Brosnan, R. J., & Pham, T. L. (2016). GABAA Receptor Modulation by Phenyl Ring Compounds Is Associated with a Water Solubility Cut-Off Value. Cellular Physiology and Biochemistry. [Link]

-

Celtarys Research. (2024). Cannabinoid Receptor Binding and Assay Tools. [Link]

-

SB Drug Discovery. (n.d.). GABAA Receptor Screening For Subtype Modulation. [Link]

-

Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine. [Link]

-

Li, Y., et al. (2023). Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. Current Drug Safety. [Link]

-

Laws, S. C., et al. (2011). In vitro receptor binding assays. In Methods in Molecular Biology. [Link]

-

BMG Labtech. (2024). Cannabinoid receptor ligands as templates for drug discovery. [Link]

-

Grześkowiak, T., et al. (2021). Alkylphenols and Alkylphenol Ethoxylates: Their Impact on Living Organisms, Biodegradation, and Environmental Pollution. In Biodegradation, Pollutants and Bioremediation Principles. [Link]

-

Loev, B., et al. (1973). Cannabinoids. Structure-activity studies related to 1,2-dimethylheptyl derivatives. Journal of Medicinal Chemistry. [Link]

-

Catalyst University. (2017, October 10). The GABAA Receptor & Positive Allosteric Modulation [Video]. YouTube. [Link]

-

White, R., et al. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology. [Link]

-

Lawal, B., et al. (2017). Determination of total phenolic and flavonoid content, antioxidant and cytotoxic activity of the methanol extract of Acacia nilotica pod. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

-

Celtarys Research. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Molecules. [Link]

-

Grisoni, F., et al. (2021). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. International Journal of Molecular Sciences. [Link]

-

Sharma, A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. [Link]

-

Kim, Y., et al. (2007). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Journal of Biomolecular Screening. [Link]

-

Staples, C. A., et al. (1998). Environmental estrogenic effects of alkylphenol ethoxylates. Ecotoxicology and Environmental Safety. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Estrogenicity of alkylphenols and alkylated non-phenolics in a rainbow trout (Oncorhynchus mykiss) primary hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]

- 5. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA Receptor Modulation by Phenyl Ring Compounds Is Associated with a Water Solubility Cut-Off Value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. karger.com [karger.com]

- 10. A Novel Bifunctional Alkylphenol Anesthetic Allows Characterization of γ-Aminobutyric Acid, Type A (GABAA), Receptor Subunit Binding Selectivity in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacology of the isomeric methylheptyl-delta8-tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CA1142967A - Long-chain alkylphenols - Google Patents [patents.google.com]

- 14. US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates - Google Patents [patents.google.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. GABAA Receptor Screening For Subtype Modulation [sbdrugdiscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 22. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential endocrine disrupting effects of o-(1-Methylheptyl)phenol

An In-Depth Technical Guide on the Potential Endocrine Disrupting Effects of o-(1-Methylheptyl)phenol

Abstract

This technical guide provides a comprehensive framework for assessing the potential endocrine-disrupting effects of o-(1-methylheptyl)phenol, a substance for which specific toxicological data is currently limited. Given its chemical structure as a substituted phenol, there is a scientific basis to hypothesize potential interactions with endocrine pathways. This document outlines a tiered testing strategy, from in-silico and in-vitro screening to targeted in-vivo assays, to characterize its potential hazards. Detailed protocols for key assays, including receptor binding, transcriptional activation, and steroidogenesis, are provided to guide researchers. The overarching goal is to present a scientifically rigorous approach for data generation and interpretation to inform risk assessment for this and other data-poor phenolic compounds.

Introduction: The Endocrine Disruption Paradigm and o-(1-Methylheptyl)phenol

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[1][2] The universe of potential EDCs is vast and includes a wide array of chemical classes, with phenols and alkylphenols being of significant interest due to their widespread use and documented estrogenic or anti-androgenic activities.[3][4]

o-(1-Methylheptyl)phenol (CAS No. 27985-70-2) is a phenolic compound characterized by a phenol moiety with a 1-methylheptyl group at the ortho position.[5][6] While structurally related to known EDCs such as octylphenol and nonylphenol, there is a notable lack of publicly available data on its potential to disrupt endocrine signaling pathways. This guide, therefore, serves as a proactive scientific roadmap for researchers, toxicologists, and drug development professionals to systematically evaluate the endocrine-disrupting potential of this compound. We will proceed based on a read-across hypothesis, leveraging established knowledge of similar phenolic structures to inform a robust testing strategy.

Structural-Activity Relationship (SAR) Analysis and Hypothesized Mechanisms

The potential for o-(1-methylheptyl)phenol to act as an endocrine disruptor is primarily inferred from its chemical structure. The phenolic hydroxyl group is a key pharmacophore that can mimic the A-ring of estradiol, enabling it to interact with the ligand-binding pocket of the estrogen receptor (ER).[7][8] The alkyl substituent's size, branching, and position significantly influence binding affinity.[7]

-

Estrogenic Activity: Like other para-alkylphenols, the alkyl chain of o-(1-methylheptyl)phenol may interact with the hydrophobic ligand-binding cavity of the estrogen receptor.[7] The ortho-position of the bulky alkyl group might introduce steric hindrance, potentially affecting the binding affinity compared to para-substituted isomers. However, binding and subsequent activation or inhibition of ERα and ERβ remain a primary hypothesis.

-

Anti-Androgenic Activity: Several phenols and their analogues have demonstrated the ability to act as antagonists to the androgen receptor (AR), interfering with the action of androgens like testosterone and dihydrotestosterone (DHT).[3][9]

-

Thyroid System Disruption: Phenolic compounds have been shown to interfere with the thyroid hormone system at various levels, including binding to transport proteins like transthyretin (TTR), inhibiting thyroid hormone sulfotransferase, or altering the activity of deiodinases.[10][11]

-

Steroidogenesis Interference: Some EDCs can alter the expression of key enzymes involved in the synthesis of steroid hormones.[12][13] The H295R steroidogenesis assay is a key in vitro tool to assess this potential.[14]

A Tiered Approach to Hazard Identification

A tiered testing strategy is proposed to efficiently screen for potential endocrine activity and progressively build a weight of evidence. This approach, consistent with guidelines from the U.S. Environmental Protection Agency (EPA) Endocrine Disruptor Screening Program (EDSP), prioritizes in vitro methods for initial screening.[15]

Caption: Tiered testing strategy for o-(1-Methylheptyl)phenol.

Core In Vitro Experimental Protocols

The following protocols are foundational for the initial screening of o-(1-methylheptyl)phenol.

Estrogen Receptor α (ERα) Competitive Binding Assay

This assay determines the ability of o-(1-methylheptyl)phenol to compete with a radiolabeled ligand for binding to the ERα.

Protocol:

-

Receptor Preparation: Utilize recombinant human ERα ligand-binding domain (LBD).

-

Assay Buffer: Prepare an appropriate buffer (e.g., phosphate buffer with additives to prevent non-specific binding).

-

Competition Reaction: In a 96-well plate, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of o-(1-methylheptyl)phenol (from 1 nM to 100 µM). Include a positive control (unlabeled 17β-estradiol) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound/Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand using a method like dextran-coated charcoal or a filter-based system.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]-estradiol against the log concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) and the relative binding affinity (RBA) compared to 17β-estradiol.

ERα Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of o-(1-methylheptyl)phenol to bind to and activate the ER, leading to the expression of a reporter gene.

Caption: Workflow for ER Transcriptional Activation Assay.

Protocol:

-

Cell Culture: Culture an estrogen-responsive cell line (e.g., MCF-7) in phenol red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic activity.

-

Transfection: Transiently or stably transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

-

Compound Exposure: Plate the transfected cells and expose them to a range of concentrations of o-(1-methylheptyl)phenol for 24-48 hours. Include a positive control (17β-estradiol), a negative control (vehicle), and an anti-estrogen control (e.g., fulvestrant) to test for antagonistic effects.

-

Cell Lysis: After incubation, wash the cells and lyse them to release the cellular contents.

-

Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration). Plot the normalized activity against the log concentration of the test compound to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

H295R Steroidogenesis Assay

This assay uses the human adrenocortical carcinoma cell line H295R to assess effects on the production of steroid hormones.[14]

Caption: Simplified steroidogenesis pathway in H295R cells.

Protocol:

-

Cell Culture: Culture H295R cells in appropriate medium.

-

Compound Exposure: Expose the cells to various concentrations of o-(1-methylheptyl)phenol for 48 hours. Include vehicle controls and positive controls (e.g., forskolin to stimulate the pathway, prochloraz to inhibit it).

-

Hormone Quantification: After exposure, collect the culture medium. Quantify the concentrations of key steroid hormones, particularly testosterone and estradiol, using validated methods such as LC-MS/MS or specific immunoassays.

-

Data Analysis: Analyze the changes in hormone levels and the testosterone-to-estradiol (T/E2) ratio.[13] Significant alterations suggest interference with steroidogenic enzymes like aromatase (CYP19) or hydroxysteroid dehydrogenases.[13]

-

(Optional) Gene Expression Analysis: Extract RNA from the cells and perform qRT-PCR to measure changes in the expression of key steroidogenic genes (e.g., CYP11A1, CYP17A1, CYP19A1, HSD3B2).[12]

Data Presentation and Interpretation

Quantitative data from the proposed in vitro assays should be summarized for clear comparison.

Table 1: Summary of Proposed In Vitro Assays and Endpoints

| Assay | Cell Line/System | Primary Endpoint(s) | Potential Interpretation of a Positive Result |

| ERα Competitive Binding | Recombinant Human ERα | IC₅₀, Relative Binding Affinity (RBA) | Direct interaction with the estrogen receptor. |

| ERα Transcriptional Activation | MCF-7 or similar | EC₅₀ (agonist), IC₅₀ (antagonist) | Functional activation or inhibition of the estrogen signaling pathway. |

| AR Transcriptional Activation | CV-1 or similar, with hAR | EC₅₀ (agonist), IC₅₀ (antagonist) | Functional activation or inhibition of the androgen signaling pathway.[9] |

| H295R Steroidogenesis | H295R | Testosterone, Estradiol levels; T/E2 ratio; Gene expression | Interference with steroid hormone biosynthesis, potentially through enzyme inhibition or altered gene expression. |

| Thyroid Peroxidase (TPO) Inhibition | Enzyme-based assay | IC₅₀ | Disruption of thyroid hormone synthesis. |

| Transthyretin (TTR) Binding | Competitive binding assay | IC₅₀ | Disruption of thyroid hormone transport in the blood.[11] |

A weight-of-evidence approach is crucial. Positive findings in multiple, mechanistically distinct assays (e.g., ER binding and transcriptional activation) would provide strong evidence for a potential endocrine-disrupting mode of action, warranting progression to targeted in vivo studies like the Uterotrophic and Hershberger assays.

Conclusion

While o-(1-methylheptyl)phenol is currently a data-poor substance, its chemical structure as an alkylphenol provides a strong rationale for investigating its potential to disrupt the endocrine system. The tiered testing strategy and detailed protocols outlined in this guide offer a robust and scientifically sound framework for generating the necessary data to characterize its hazard profile. This approach, which emphasizes validated in vitro assays for initial screening, aligns with modern toxicological practices aimed at reducing animal testing while providing critical information for protecting human and environmental health. The findings from such a research program would be invaluable for regulatory bodies and industry in making informed decisions regarding the safe use of this and structurally related compounds.

References

-

Liu, X., et al. (2021). An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. Steroids, 169, 108826. Available at: [Link]

-

ScienceDirect. (n.d.). An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. Retrieved from [Link]

-

Shen, O., et al. (2009). In vitro profiling of endocrine disrupting effects of phenols. Toxicology in Vitro, 23(8), 1459-1464. Available at: [Link]

-

Kwapong, O. A., et al. (1999). Structural requirements of para-alkylphenols to bind to estrogen receptor. Environmental Health Perspectives, 107(6), 483-488. Available at: [Link]

-

Judson, R. S., et al. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(7), 657-665. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]

-